REACTION_CXSMILES
|
ON=[CH:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])=[O:5].S(=O)(=O)(O)[OH:17]>>[N+:13]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[C:3]2=[O:17])([O-:15])=[O:14]
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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ON=CC(=O)NC1=C(C=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred for another 2 h at the same temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was preheated to 90° C
|
Type
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ADDITION
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Details
|
poured
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Type
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CUSTOM
|
Details
|
into crushed ice
|
Type
|
FILTRATION
|
Details
|
The precipitated products were collected by filtrations
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Type
|
WASH
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Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
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Type
|
CUSTOM
|
Details
|
to get 9 g (65%) of brick red colour powder
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C(C(NC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |